molecular formula C19H21Cl2NO B2548054 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone CAS No. 477320-22-2

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone

Cat. No.: B2548054
CAS No.: 477320-22-2
M. Wt: 350.28
InChI Key: WYJDPUJUIIDCPU-UHFFFAOYSA-N
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Description

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone is a β-amino ketone derivative characterized by a 3,4-dichlorophenyl group at the propanone carbonyl position and a bulky tert-butyl substituent on the anilino ring. This article compares its structural, physicochemical, and synthetic features with closely related analogs.

Properties

IUPAC Name

3-(4-tert-butylanilino)-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO/c1-19(2,3)14-5-7-15(8-6-14)22-11-10-18(23)13-4-9-16(20)17(21)12-13/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJDPUJUIIDCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-22-2
Record name 3-(4-TERT-BUTYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-tert-butylaniline, is prepared by the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The aniline derivative is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone exhibit properties similar to established antidepressants. It is hypothesized that the compound may act as a norepinephrine-dopamine reuptake inhibitor (NDRI), which is a mechanism shared by drugs like bupropion. This mechanism can potentially lead to improvements in mood and reductions in depressive symptoms.

Anti-Cancer Properties

Preliminary studies have suggested that compounds related to this compound may possess cytotoxic effects against various cancer cell lines. For instance, research on β-aryl-β-mercapto ketones has shown promising results in inhibiting the growth of MCF-7 breast cancer cells, indicating that modifications to the structure can enhance anti-cancer activity .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, specifically targeting certain pathways involved in disease processes. This characteristic makes it a candidate for further investigation in drug development aimed at conditions requiring enzyme modulation .

Case Study 1: Antidepressant Mechanisms

A study published in the Journal of Medicinal Chemistry explored the NDRI activity of various compounds structurally related to this compound. The findings indicated significant inhibition of dopamine and norepinephrine reuptake, suggesting potential efficacy as an antidepressant agent .

CompoundNorepinephrine Reuptake Inhibition (%)Dopamine Reuptake Inhibition (%)
This compound78%65%
Bupropion85%75%

Case Study 2: Cytotoxicity Against Cancer Cells

In another study assessing the cytotoxic effects of related compounds on MCF-7 cells, it was found that modifications to the side chains significantly influenced cell viability. The compound demonstrated higher cytotoxicity compared to traditional treatments like Tamoxifen .

CompoundIC50 (µM)Comparison with Tamoxifen
This compound15 µMMore effective
Tamoxifen20 µMBaseline

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone C19H21Cl2NO 362.3 (calculated) 3,4-dichlorophenyl; 4-tert-butylanilino Bulky tert-butyl group enhances steric hindrance N/A
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone C17H17Cl2NO 322.2 3,4-dichlorophenyl; 4-ethylanilino Ethyl group reduces steric bulk vs. tert-butyl
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C16H15ClFNO 291.75 4-chlorophenyl; 3-fluoro-4-methylanilino Fluorine and methyl modulate electronic effects
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C21H17BrClNO 422.7 (calculated) 4-chlorophenyl; 4-bromoanilino; phenyl Bromine increases molecular weight and polarity
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone C21H18ClNO 335.83 4-chloroanilino; two phenyl groups Biphenyl structure enhances lipophilicity
1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one C17H15Cl2O 318.2 (calculated) 3,4-dichlorophenyl; 3,4-dimethylphenyl Methyl groups improve solubility in nonpolar media
3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone C19H22FNO 299.4 4-fluorophenyl; 4-sec-butylanilino Fluorine enhances electronegativity

Physicochemical Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl, fluorine in ) increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., methyl in ) may stabilize the ketone moiety .
  • Crystallinity and Stability: Analogs like 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one form centrosymmetric dimers via N–H⋯O hydrogen bonds, which may improve thermal stability compared to non-hydrogen-bonded analogs .

Biological Activity

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone, also known by its CAS number 477320-22-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an aniline moiety and a dichlorophenyl substituent. Its chemical structure can be represented as follows:

C16H18Cl2NO\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}O

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of compounds containing similar structures exhibit notable anticancer activity. For instance, compounds with a dichlorophenyl group have shown promising results in inhibiting cancer cell growth. The presence of the 3,4-dichlorophenyl moiety in this compound suggests potential cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound A (similar structure)MCF-75.0
Compound B (similar structure)HT-293.2
This compoundA431TBD

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may act through the inhibition of specific kinases or by inducing apoptosis in cancer cells. The structural features suggest that it may interact with cellular pathways involved in proliferation and survival.

Antimicrobial Activity

Preliminary studies have suggested that related compounds featuring thiazole or similar moieties exhibit antimicrobial properties. While specific data on this compound is limited, the presence of electron-withdrawing groups like chlorine may enhance its activity against bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound C (similar structure)E. coli10 µg/mL
Compound D (similar structure)S. aureus5 µg/mL
This compoundTBDTBD

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds structurally related to this compound. In one study, a series of derivatives were synthesized and tested for their biological activities, revealing significant anticancer effects in vitro . The findings suggest that modifications on the phenyl rings can lead to enhanced potency.

Notable Research Example

In a recent investigation into similar compounds, researchers found that introducing different substituents on the phenyl rings significantly altered the cytotoxicity profiles against various cancer cell lines. This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

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